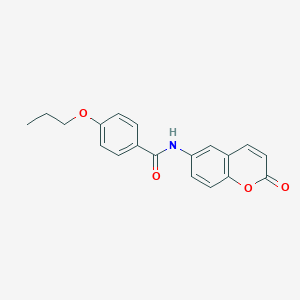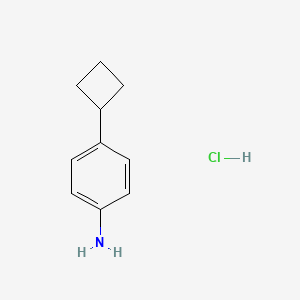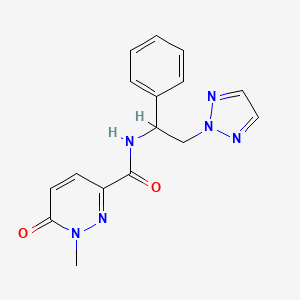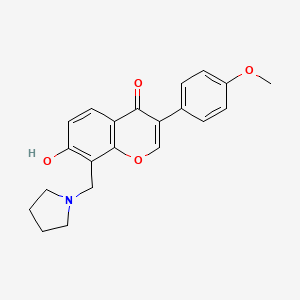![molecular formula C14H16FNO2 B2432463 2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-98-8](/img/structure/B2432463.png)
2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, commonly known as LY404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized in 2002 by Eli Lilly and Company and has since been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
作用机制
LY404039 selectively targets the mGluR2/3 receptors, which are involved in regulating the release of glutamate in the brain. By blocking these receptors, LY404039 reduces the release of glutamate, which in turn reduces the excitability of neurons in the brain. This mechanism of action has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
LY404039 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the release of glutamate in the brain, which in turn reduces the excitability of neurons. This has been shown to have anxiolytic and antidepressant effects in animal models. LY404039 has also been found to reduce drug-seeking behavior in rats.
实验室实验的优点和局限性
LY404039 has several advantages for lab experiments. It is highly selective for the mGluR2/3 receptor, which makes it a useful tool for studying the role of these receptors in various neuropsychiatric disorders. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using LY404039 in lab experiments. It has a relatively low yield of synthesis, which can make it expensive to produce. Additionally, its selectivity for the mGluR2/3 receptor means that it may not be useful for studying other glutamate receptors.
未来方向
There are several future directions for research on LY404039. One area of interest is its potential therapeutic applications in various neuropsychiatric disorders. It has shown promise as an anxiolytic and antidepressant in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for drug addiction. LY404039 has been found to reduce drug-seeking behavior in rats, and further research is needed to determine its potential as a treatment for addiction in humans. Finally, there is also interest in developing new compounds that target the mGluR2/3 receptor with greater selectivity and potency than LY404039. These compounds may have even greater therapeutic potential for neuropsychiatric disorders.
合成方法
The synthesis of LY404039 involves a multi-step process that begins with the formation of a bicyclo[1.1.1]pentane ring system, followed by the introduction of a fluorine and methyl group at specific positions on the ring. The final step involves the addition of an amino acid moiety to the ring system. The overall yield of the synthesis is approximately 5%.
科学研究应用
LY404039 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has also been found to reduce drug-seeking behavior in rats.
属性
IUPAC Name |
2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-8-2-3-10(15)9(4-8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPFCDPUDLOKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)

![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)
![1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2432394.png)

![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)
![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2432399.png)

![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)
